Gas-Phase Cation Binding: DCH18C6 vs. 18C6
In solvent-free gas-phase experiments, both cis-syn-cis and cis-anti-cis isomers of dicyclohexano-18-crown-6 (DCH18C6) exhibit greater free energies of alkali cation attachment than unsubstituted 18-crown-6, with the largest differences (>10 kJ mol⁻¹) observed for the smallest metal ions such as Li⁺ [1]. This enhanced intrinsic affinity is attributed to the greater polarizability of the cyclohexano-substituted framework. The data demonstrate that cyclohexano substitution imparts a measurable thermodynamic advantage in cation binding strength relative to the parent 18-crown-6 scaffold.
| Evidence Dimension | Gas-phase free energy of alkali cation attachment |
|---|---|
| Target Compound Data | DCH18C6 (cis-syn-cis and cis-anti-cis isomers): >10 kJ mol⁻¹ greater binding free energy than 18C6 for Li⁺; enhanced for all alkali cations |
| Comparator Or Baseline | 18-crown-6 (18C6): lower free energy of cation attachment for all alkali metals tested |
| Quantified Difference | >10 kJ mol⁻¹ for smallest metal ions (Li⁺) |
| Conditions | Gas-phase, solvent-free environment; Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry |
Why This Matters
Stronger intrinsic cation binding translates to higher extraction efficiency and potentially lower ligand-to-metal ratios in process-scale separations, directly influencing procurement cost-benefit calculations.
- [1] Chu, I. H.; Dearden, D. V. Effects of Alkyl Substitution on the Multidentate Attachment of Alkali-Metal Cations by Ligands in the Gas Phase — Kinetics and Thermochemistry of Cation-Binding by Isomers of Dicyclohexano-18-Crown-6. Journal of the American Chemical Society 1995, 117 (31), 8197–8203. View Source
